molecular formula C7H15ClN2O2 B1440804 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride CAS No. 1236260-62-0

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride

Cat. No. B1440804
M. Wt: 194.66 g/mol
InChI Key: UTUJUPSVTYMVRZ-UHFFFAOYSA-N
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Description

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride, also known as AHP, is a synthetic compound derived from the amino acid alanine. It is a chiral compound, meaning it has two forms that are mirror images of each other. AHP is used in scientific research as a tool to study biochemical and physiological effects, as well as to investigate the mechanism of action of various compounds. In addition, it is used in laboratory experiments to study the advantages and limitations of certain compounds.

Scientific Research Applications

Synthesis of β-Hydroxy-α-Amino Acids

One application involves the synthesis of chiral β-hydroxy-α-amino acids, which are key intermediates in developing pharmaceutical active ingredients. The study by Goldberg et al. (2015) demonstrates using recombinant d-Threonine aldolase for the efficient synthesis of such compounds, showcasing the enzymatic approach's effectiveness in producing high-purity products necessary for drug development Goldberg et al., 2015.

Formation of Aroma Compounds

Another research application is seen in the Maillard reaction, where the compound's derivatives participate in the formation of aroma compounds like 2-acetyltetrahydropyridine and 2-acetyl-1-pyrroline. This process, investigated by Schieberle and Hofmann (2005), is crucial for understanding flavor formation in food products Schieberle & Hofmann, 2005.

Synthesis of Functionalized Pyrrolidines

Durrat et al. (2008) explored the ring expansion of 2-(α-hydroxyalkyl)azetidines as a synthetic route to functionalized pyrrolidines, indicating the compound's utility in constructing pyrrolidine-based structures, which are valuable in medicinal chemistry Durrat et al., 2008.

Ligands for Enantioselective Alkylation

Gonsalves et al. (2003) studied pyrrolidine-based amino alcohols as novel ligands for the enantioselective alkylation of benzaldehyde, demonstrating the compound's derivatives' potential in asymmetric synthesis and their role in enhancing chemical reactions' selectivity Gonsalves et al., 2003.

Identification and Derivatization of Cathinones

Research by Nycz et al. (2016) on identifying and derivatizing selected cathinones further shows the compound's relevance in forensic science. This work provides insights into the structural analysis and identification of novel psychoactive substances Nycz et al., 2016.

properties

IUPAC Name

2-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-5(8)7(11)9-3-2-6(10)4-9;/h5-6,10H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUJUPSVTYMVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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